Bonvalotidine A
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Bonvalotidine A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule .
Scientific Research Applications
Bonvalotidine A has several scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate . In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties . In industry, this compound is explored for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Bonvalotidine A involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Bonvalotidine A is similar to other C19-diterpenoid alkaloids, such as aconitine and lycoctonine . it is unique in its specific structural features and hydrogen bonding properties . Unlike aconitine, which is known for its potent neurotoxic effects, this compound is being studied for its potential therapeutic benefits .
Properties
Molecular Formula |
C27H41NO8 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,8R,16S,19S,20S,21S)-14-ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |
InChI |
InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-18(32-5)25-16-10-15-17(31-4)11-24(19(16)20(15)33-6)26(21(25)28,35-13-34-24)22(27(23,25)30)36-14(2)29/h15-22,30H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20?,21?,22-,23+,24-,25?,26?,27+/m1/s1 |
InChI Key |
OHQGSANCCDGXBI-VXPQHWOPSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34C1C5([C@H]([C@]23O)OC(=O)C)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C1C5(C(C23O)OC(=O)C)C6(CC(C7CC4C6C7OC)OC)OCO5)OC)C |
Origin of Product |
United States |
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